Thiolan-3-yloxy Ether vs. Methoxy or Amino C-Ring Substituents: Impact on Pim-2 Biochemical Potency
In the pyridine-4-carboxamide pan-PIM inhibitor series, replacement of the pyridine C-ring substituent with more polar heterocycles was undertaken to reduce cLogP. The thiolan-3-yloxy (tetrahydrothiophene) ether represents a specific C-ring modification strategy distinct from direct methoxy, amino, or acyclic alkoxy substitution [1]. Nishiguchi et al. showed that introducing a heteroatom-containing C-ring (e.g., thiazole D-ring analog 4a) preserved sub-micromolar Pim-1/2/3 Ki values (<0.001 µM for all three isoforms) but did not improve human hepatic extraction ratio (ER_H = 0.89/0.87) relative to the difluorophenyl comparator 3f [1]. By contrast, the addition of one nitrogen to the C-ring (compound 4c, cLogP = 2.0) reduced human ER_H to 0.58 but weakened Pim-2 Ki [1]. These quantitative trade-offs demonstrate that the specific C-ring substituent—here, a sulfur-containing cyclic ether—dictates the balance between biochemical potency and metabolic stability, and cannot be extrapolated from simpler C-ring modifications.
| Evidence Dimension | Pim-1, Pim-2, Pim-3 biochemical Ki and human hepatic extraction ratio (ER_H) as a function of C/D-ring substituent |
|---|---|
| Target Compound Data | Not directly reported in the public domain for the thiolan-3-yloxy/3-phenylpropyl combination. Expected to occupy an SAR position between high-potency/high-ER_H analogs (e.g., 4a) and lower-ER_H/reduced Pim-2 potency analogs (e.g., 4c). |
| Comparator Or Baseline | Compound 4a (thiazole D-ring): Pim-1 Ki <0.001 µM, Pim-2 Ki <0.001 µM, Pim-3 Ki <0.001 µM, human ER_H 0.87. Compound 4c (nitrogen-containing C-ring, cLogP 2.0): human ER_H 0.58. Compound 3f (difluorophenyl): Pim-1 Ki 0.017 µM, Pim-2 Ki 0.009 µM, Pim-3 Ki 0.004 µM. |
| Quantified Difference | Compound 4c vs. 4a: human ER_H improved by 0.29 absolute units (0.87 → 0.58) but at the cost of Pim-2 Ki drop. Thiolan-3-yloxy ether is predicted to yield an intermediate profile vs. these comparators. |
| Conditions | Pim-1, Pim-2, Pim-3 biochemical assays (recombinant kinase); human liver microsome intrinsic clearance converted to ER_H via well-stirred liver model [1]. |
Why This Matters
Shows that thiolan-3-yloxy is positioned to deliver a distinct potency/stability trade-off vs. the closest reported heteroaryl C-ring analogs, making it a critical SAR probe that cannot be replaced by a nitrogen heterocycle or methoxy without altering the metabolic stability–potency balance.
- [1] Nishiguchi, G.A.; Burger, M.T.; Han, W.; Lan, J.; Atallah, G.; Tamez, V.; Lindvall, M.; Bellamacina, C.; Garcia, P.; Feucht, P.; Zavorotinskaya, T.; Dai, Y.; Wong, K. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorg. Med. Chem. Lett. 2016, 26, 2328–2332. View Source
